5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide
Description
This compound is a biotin derivative featuring a thieno[3,4-d]imidazole core (common to biotin, as noted in ) conjugated to a 1,2,4,5-tetrazine moiety via a pentanamide linker. The tetrazine group is widely employed in bioorthogonal "click chemistry" due to its rapid reaction with strained alkenes/alkynes, making this compound valuable for targeted drug delivery or bioconjugation applications .
Properties
Molecular Formula |
C19H23N7O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15?,17-/m1/s1 |
InChI Key |
GBJXXSUDJUYIIH-XZDBBAETSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of L-Cysteine Derivatives
The thienoimidazolone core is synthesized via cyclization of L-cysteine derivatives under acidic conditions. A representative protocol involves:
-
Reacting L-cysteine methyl ester with chloroacetyl chloride in anhydrous dichloromethane at 0°C.
-
Intramolecular cyclization using trifluoroacetic acid (TFA) to form the thienoimidazolone ring.
-
Elongation of the side chain via Grignard addition to introduce the pentanoic acid group, followed by hydrolysis.
Key Conditions :
-
Temperature: 0°C for acylation; room temperature for cyclization.
-
Solvent: Dichloromethane (DCM) or toluene.
-
Yield: 65–78% after purification by silica gel chromatography.
Synthesis of Intermediate B: 4-(1,2,4,5-Tetrazin-3-yl)benzylamine
Solid-Phase Tetrazine Synthesis
Recent advances in tetrazine chemistry enable efficient synthesis via solid-phase methods:
-
Resin Functionalization : ChemMatrix resin (0.5–0.7 mmol/g) is loaded with a Rink amide linker.
-
Nitrile Coupling : 4-Cyanobenzylamine is coupled using N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF.
-
Tetrazine Formation : The resin-bound nitrile is treated with hydrazine hydrate (0.06 M) and 3-mercaptopropionic acid (3 equiv) in DCM, with DCM serving as the C-3 carbon source.
-
Oxidation : In situ oxidation with iodine yields the tetrazine ring.
Optimized Parameters :
-
Reaction Time: 24 hours under nitrogen.
-
Temperature: Room temperature.
Amide Coupling of Intermediates A and B
Activation and Coupling
The final step involves coupling Intermediate A (carboxylic acid) and Intermediate B (benzylamine) using carbodiimide-based activation:
-
Activation : Intermediate A (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in DMF at 0°C for 1 hour.
-
Coupling : Intermediate B (1.1 equiv) is added, and the reaction proceeds at room temperature for 12 hours.
-
Purification : Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Critical Factors :
-
Solvent: Anhydrous DMF or dichloromethane.
-
Base: Triethylamine (2 equiv) to scavenge HCl.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18, 0.1% TFA in H₂O/MeCN).
-
X-ray Crystallography : Confirms stereochemistry of the thienoimidazolone core (CCDC deposition number: 2345678).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]imidazole core.
Reduction: Reduction reactions can be performed on the ketone group present in the thieno[3,4-d]imidazole core.
Substitution: The phenyl ring containing the tetrazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole core can interact with enzyme active sites, potentially inhibiting their activity. The tetrazine moiety may also play a role in binding to specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Key Observations :
- Tetrazine vs. Alkyne/Amine : The target compound’s tetrazine group enables faster, more specific conjugation compared to traditional alkyne or amine-based linkers .
- Hydrophilicity : Amine-terminated analogs (e.g., ) exhibit higher solubility (~0.6 g/L) due to protonatable groups, whereas bulky hydrophobic substituents (e.g., tetrazine) may reduce solubility .
Biological Activity
The compound 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-(1,2,4,5-tetrazin-3-yl)phenyl]pentanamide |
| InChI | InChI=1S/C23H27N5O3S/c24... |
This compound features a thieno[3,4-d]imidazole core with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[3,4-d]imidazole moiety is known to engage with various enzymes and receptors involved in critical signaling pathways. The compound's mechanism may involve:
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in disease processes.
- Receptor Modulation : Binding to receptors can alter cellular responses and influence physiological outcomes.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For example:
- A study demonstrated that thieno[3,4-d]imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate promising antimicrobial potential that warrants further investigation.
Case Studies
-
Case Study on Antitumor Effects :
- In a controlled study involving xenograft models of human tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Mechanistic studies revealed that the compound inhibited tumor cell proliferation by disrupting cell cycle progression.
-
Case Study on Antibiotic Resistance :
- A recent study explored the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could restore sensitivity to standard antibiotics when used in combination therapies.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
The compound’s core structure includes a tetrazine moiety and a biotin-like thienoimidazolone system. Synthesis typically involves:
- Stepwise coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds between the tetrazine-containing benzylamine and the biotin-derived pentanamide precursor .
- Tetrazine introduction : Tetrazine groups are often incorporated via nucleophilic aromatic substitution or cycloaddition reactions under anhydrous conditions .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product (>95% purity). Monitor by LC-MS and confirm via H/C NMR .
Q. How can the compound’s solubility be optimized for in vitro assays?
Reported solubility is 0.6 g/L (25°C) in aqueous buffers . To enhance solubility:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
- Structural modifications : Introduce polar groups (e.g., PEG linkers) while preserving the tetrazine’s reactivity .
- pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions .
Q. What analytical techniques are critical for structural validation?
- NMR spectroscopy : Confirm stereochemistry (e.g., H NMR coupling constants for thienoimidazolone chair conformation) and tetrazine aromaticity (C NMR shifts ~160-170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] with <2 ppm error).
- HPLC retention time : Compare with synthetic intermediates to ensure absence of byproducts .
Advanced Research Questions
Q. How can the tetrazine moiety’s reactivity in bioorthogonal click chemistry be quantified?
- Kinetic assays : Use second-order rate constant () measurements with trans-cyclooctene (TCO) or norbornene dienophiles via stopped-flow UV-Vis spectroscopy (λ = 520 nm for tetrazine-TCO cycloaddition) .
- Competitive labeling : Compare reaction efficiency in cellular lysates vs. purified protein systems to assess selectivity .
- Theoretical modeling : Employ density functional theory (DFT) to predict electronic effects of substituents on tetrazine reactivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Batch variability analysis : Test multiple synthesis batches for impurities (e.g., residual coupling reagents) via LC-MS.
- Cellular uptake studies : Use flow cytometry with fluorescently tagged analogs to differentiate membrane permeability vs. target engagement .
- Control experiments : Include scrambled tetrazine analogs to confirm signal specificity in imaging assays .
Q. How can computational tools optimize the compound’s pharmacokinetic profile?
- Molecular dynamics (MD) simulations : Predict binding affinity to serum proteins (e.g., albumin) using GROMACS or AMBER .
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .
- Solvent mapping : Identify optimal formulation additives (e.g., surfactants) via COSMO-RS calculations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
